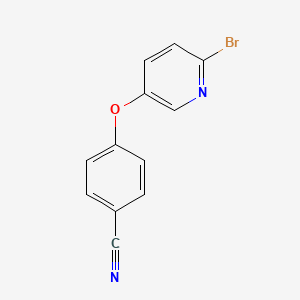4-((6-Bromopyridin-3-yl)oxy)benzonitrile
CAS No.: 1207731-13-2
Cat. No.: VC2984455
Molecular Formula: C12H7BrN2O
Molecular Weight: 275.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1207731-13-2 |
|---|---|
| Molecular Formula | C12H7BrN2O |
| Molecular Weight | 275.1 g/mol |
| IUPAC Name | 4-(6-bromopyridin-3-yl)oxybenzonitrile |
| Standard InChI | InChI=1S/C12H7BrN2O/c13-12-6-5-11(8-15-12)16-10-3-1-9(7-14)2-4-10/h1-6,8H |
| Standard InChI Key | PBAOAPCQDDQCJS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)Br |
| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)Br |
Introduction
Chemical Identity and Structure
4-((6-Bromopyridin-3-yl)oxy)benzonitrile is a synthetic organic compound consisting of a bromopyridine moiety connected to a benzonitrile group through an oxygen bridge. This compound serves as an important building block in various synthetic pathways.
Basic Identification Data
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Name | 4-((6-Bromopyridin-3-yl)oxy)benzonitrile |
| CAS Number | 1207731-13-2 |
| Molecular Formula | C₁₂H₇BrN₂O |
| Molecular Weight | 275.10 g/mol |
| SMILES Notation | N#Cc1ccc(Oc2ccc(Br)nc2)cc1 |
The molecular structure features a 6-bromopyridine ring connected through an oxygen atom to a benzonitrile group at position 3 of the pyridine and position 4 of the benzene ring. The nitrile group (-CN) is positioned para to the ether linkage on the benzene ring, while the bromine atom is at position 6 of the pyridine ring .
Synthesis and Preparation Methods
Primary Synthetic Route
The primary documented method for synthesizing 4-((6-Bromopyridin-3-yl)oxy)benzonitrile involves a bromination reaction of 4-((6-oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile. This reaction pathway is detailed in patent literature and provides a high-yield approach to the target compound .
Detailed Synthesis Protocol
The synthesis proceeds according to the following procedure:
-
A vial is charged with phosphorus oxybromide (2.57 g, 8.95 mmol) and acetonitrile (8.9 mL) to create a clear yellow solution
-
4-((6-Oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile (500 mg, 2.238 mmol) is added to the solution
-
The reaction mixture is heated at 80°C overnight
-
Additional phosphorus oxybromide (1.0 g, 3.49 mmol) is added
-
The mixture is stirred for an additional 3 hours at 80°C
-
The reaction mixture is added dropwise to approximately 25 mL of water cooled in an ice bath
-
The resulting suspension is stirred for 15 minutes at 0°C, forming a tan precipitate
-
The precipitate is collected via vacuum filtration
This procedure yields 4-((6-bromopyridin-3-yl)oxy)benzonitrile as a tan solid with 79% yield (499 mg, 1.778 mmol) .
Preparation of Precursor Compound
The precursor compound, 4-((6-oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile, can be synthesized from pyridine-2,5-diol through the following procedure:
-
A flask is charged with pyridine-2,5-diol (2.0 g, 18.00 mmol), 4-fluorobenzonitrile (2.18 g, 18.00 mmol), potassium carbonate (4.98 g, 36.0 mmol), and DMF (25.7 mL)
-
The reaction mixture is heated at 110°C overnight
-
After cooling to room temperature, the reaction is quenched with water (50 mL) and diluted with ethyl acetate
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate
-
The combined organic layers are washed with brine three times
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated
-
DCM is added, resulting in a brown precipitate that is collected via vacuum filtration
-
The wet cake is dried to give 4-((6-oxo-1,6-dihydropyridin-3-yl)oxy)benzonitrile as a tan solid
This process yields the precursor compound with approximately 49.7% yield (2 g, 8.95 mmol) .
Alternative Bromination Agents
While phosphorus oxybromide is used in the documented synthesis, patent literature indicates that several alternative brominating agents may be employed:
| Brominating Agent | Chemical Formula |
|---|---|
| Phosphorus oxybromide | POBr₃ |
| Phosphorus tribromide | PBr₃ |
| Phosphorus pentabromide | PBr₅ |
| Phosphorous pentoxide with tetrabutylammonium bromide | P₂O₅ + (C₄H₉)₄NBr |
| Triphenylphosphine with N-bromosuccinimide | (C₆H₅)₃P + NBS |
The bromination process can be conducted at temperatures ranging from about 50°C to about 200°C, with an optimal range being from about 50°C to about 110°C .
Physical and Chemical Properties
Physical Characteristics
The physical properties of 4-((6-bromopyridin-3-yl)oxy)benzonitrile have been documented in research and patent literature:
| Property | Value |
|---|---|
| Appearance | Tan solid |
| Melting Point | 119-122°C |
| Purity (Commercial) | ≥98% |
| Storage Conditions | Room temperature |
The compound is typically obtained as a tan solid with a well-defined melting point range, indicating good purity when properly synthesized .
Applications and Uses
Pharmaceutical Intermediates
The primary application of 4-((6-bromopyridin-3-yl)oxy)benzonitrile appears to be as an intermediate in pharmaceutical synthesis. Patent literature indicates that this compound serves as a key precursor in the synthesis of more complex molecules with potential pharmaceutical applications .
Related Compounds
4-((6-Bromopyridin-3-yl)oxy)benzonitrile is structurally related to several compounds with documented pharmaceutical applications:
-
4-((6-(2-(2,4-difluorophenyl)-1,1-difluoro-2-oxoethyl)pyridin-3-yl)oxy)benzonitrile
-
4-((6-(2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)pyridin-3-yl)oxy)benzonitrile
These related compounds suggest that 4-((6-bromopyridin-3-yl)oxy)benzonitrile serves as a valuable scaffold for the development of more complex molecules with potential biological activity.
| Aspect | Details |
|---|---|
| Product Category | Chemical intermediate |
| Grade | Pharmaceutical grade |
| Purity Specification | 98% |
| Storage Conditions | Room temperature |
| Packaging Options | Various (gram to kilogram) |
Commercial suppliers appear to market this compound primarily as a chemical intermediate for pharmaceutical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume